molecular formula C5H13NO2 B3039103 2-Amino-3-methoxy-2-methylpropan-1-ol CAS No. 96388-72-6

2-Amino-3-methoxy-2-methylpropan-1-ol

Cat. No.: B3039103
CAS No.: 96388-72-6
M. Wt: 119.16 g/mol
InChI Key: XMBFYOWTPIQTEV-UHFFFAOYSA-N
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Description

2-Amino-3-methoxy-2-methylpropan-1-ol is an organic compound with the molecular formula C5H13NO2. It is a colorless liquid that is used in various chemical and industrial applications. The compound is characterized by the presence of an amino group, a methoxy group, and a hydroxyl group attached to a branched carbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-amino-3-methoxy-2-methylpropan-1-ol involves the reaction of 2-methyl-3-methoxypropene with ammonia. This reaction typically occurs under mild conditions and yields the desired product with high purity. Another method involves the reduction of 2-amino-3-methoxy-2-methylpropanal using a suitable reducing agent such as sodium borohydride.

Industrial Production Methods

In industrial settings, this compound can be produced through the catalytic hydrogenation of 2-amino-3-methoxy-2-methylpropanal. This process is carried out in the presence of a metal catalyst such as palladium on carbon, under controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methoxy-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-amino-3-methoxy-2-methylpropanal using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield 2-amino-3-methoxy-2-methylpropan-1-amine when treated with strong reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as N-alkylated or N-acylated products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: 2-Amino-3-methoxy-2-methylpropanal.

    Reduction: 2-Amino-3-methoxy-2-methylpropan-1-amine.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

2-Amino-3-methoxy-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.

    Medicine: It serves as a precursor for the development of drugs targeting specific biological pathways.

    Industry: The compound is employed in the production of surfactants, emulsifiers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-amino-3-methoxy-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The methoxy and hydroxyl groups can also participate in various interactions, stabilizing the compound within biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1-propanol: Similar in structure but lacks the methoxy group.

    3-Amino-2-methoxy-2-methylpropan-1-ol: Similar but with different positioning of the amino group.

    2-Methoxy-2-methylpropan-1-amine: Similar but with an amine group instead of a hydroxyl group.

Uniqueness

2-Amino-3-methoxy-2-methylpropan-1-ol is unique due to the presence of both an amino group and a methoxy group on the same carbon atom, which imparts distinct chemical properties and reactivity compared to its analogs. This unique structure allows for specific interactions in chemical and biological systems, making it valuable for various applications.

Properties

IUPAC Name

2-amino-3-methoxy-2-methylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2/c1-5(6,3-7)4-8-2/h7H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMBFYOWTPIQTEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(COC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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